molecular formula C16H23NO B1369096 2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde CAS No. 894213-72-0

2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No. B1369096
M. Wt: 245.36 g/mol
InChI Key: BYZKCGFGBVMXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde” is a chemical compound with the molecular formula C16H23NO . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H23NO . The InChI code for this compound is 1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.36 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Tetralin Derivatives : A study by Banerjee, Poon, & Bedoya (2013) demonstrates the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, which involves the hydrogenation and protection of a benzaldehyde derivative. This process is relevant for creating complex organic compounds.

  • Green Chemistry in Education : Verdía, Santamarta, & Tojo (2017) Verdía, Santamarta, & Tojo (2017) detail an educational project where an ionic liquid is used as a solvent and catalyst for Knoevenagel condensation involving benzaldehyde, emphasizing the importance of green chemistry.

  • Chiral Ligands for Catalysis : The study by Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) discusses the synthesis of enantiopure β-amino alcohols from benzaldehyde, highlighting their use as chiral ligands in catalytic reactions.

  • Synthesis of Benzimidazole Derivatives : Bin (2012) Bin (2012) illustrates the synthesis of 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde, which is a precursor for various pharmaceuticals.

  • Fused Polycyclic Compound Synthesis : Shen et al. (2016) Shen et al. (2016) describe the synthesis of complex fused polycyclic compounds using benzaldehyde derivatives, underlining their potential in materials science.

Applications in Catalysis and Sensing

  • Catalysis and Asymmetric Induction : Research by Turk et al. (2001) Turk et al. (2001) explores the use of benzaldehyde derivatives in 1,3-dipolar cycloadditions, demonstrating their role in catalysis and asymmetric synthesis.

  • Lanthanide-based Luminescence Sensing : Shi et al. (2015) Shi et al. (2015) report on lanthanide-based frameworks for fluorescence sensing of benzaldehyde derivatives, highlighting applications in chemical detection.

  • Chemosensors for pH : Dhawa et al. (2020) Dhawa et al. (2020) focus on compounds derived from benzaldehyde for use as fluorescent chemosensors for pH, which is crucial in biomedical applications.

  • Electrochemically Induced Assembling : Elinson et al. (2020) Elinson et al. (2020) demonstrate the electrochemically induced assembling of benzaldehydes for potential biomedical applications.

  • Acid-Free O-Arylidenation of Carbohydrates : Geng et al. (2013) Geng et al. (2013) discuss the organocatalysis of carbohydrates using benzaldehyde derivatives, an important aspect in synthetic chemistry.

  • Synthesis of Chalcones for Antimicrobial and Antioxidant Activities : Vanangamudi et al. (2017) Vanangamudi et al. (2017) explore the synthesis of chalcones from benzaldehyde derivatives, which have potential antimicrobial and antioxidant properties.

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin and eye irritation, and it may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZKCGFGBVMXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C(=CC(=C2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589505
Record name 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde

CAS RN

894213-72-0
Record name 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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